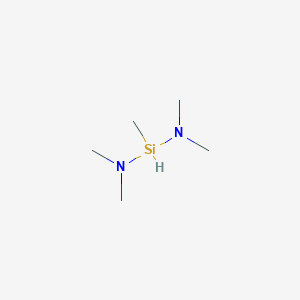
Bis(dimethylamino)-methylsilane
概要
説明
Bis(dimethylamino)-methylsilane is an organosilicon compound with the chemical formula (CH₃)₂N-Si(CH₃)-N(CH₃)₂. It is a colorless liquid that is widely used in organic synthesis and materials science due to its unique chemical properties. This compound is particularly notable for its role as a precursor in the synthesis of various silicon-containing compounds.
準備方法
Synthetic Routes and Reaction Conditions
Bis(dimethylamino)-methylsilane can be synthesized through several methods. One common approach involves the reaction of dimethylamine with chloromethylsilane in the presence of a base such as triethylamine. The reaction typically proceeds as follows:
Cl-Si(CH₃)-Cl+2(CH₃)₂NH→(CH₃)₂N-Si(CH₃)-N(CH₃)₂+2HCl
This reaction is usually carried out under anhydrous conditions to prevent the hydrolysis of the chlorosilane.
Industrial Production Methods
In industrial settings, the production of this compound often involves continuous flow processes to ensure high efficiency and yield. The reaction conditions are carefully controlled to optimize the conversion rate and minimize the formation of by-products. The use of advanced purification techniques, such as distillation and recrystallization, ensures the high purity of the final product.
化学反応の分析
Types of Reactions
Bis(dimethylamino)-methylsilane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form siloxanes and other silicon-oxygen compounds.
Reduction: It can be reduced to form simpler silicon-containing compounds.
Substitution: The dimethylamino groups can be substituted with other functional groups, such as alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Substitution reactions typically involve the use of strong nucleophiles or electrophiles, depending on the desired product.
Major Products Formed
The major products formed from these reactions include various siloxanes, silanes, and other organosilicon compounds. These products are valuable intermediates in the synthesis of advanced materials and chemicals.
科学的研究の応用
Bis(dimethylamino)-methylsilane has a wide range of applications in scientific research, including:
Chemistry: It is used as a precursor in the synthesis of silicon-containing polymers and materials.
Biology: The compound is used in the modification of biomolecules to enhance their stability and functionality.
Medicine: It is employed in the development of drug delivery systems and diagnostic agents.
Industry: The compound is used in the production of coatings, adhesives, and sealants due to its excellent adhesive properties and thermal stability.
作用機序
The mechanism of action of bis(dimethylamino)-methylsilane involves its ability to form strong bonds with various substrates. The silicon atom in the compound can form stable bonds with oxygen, nitrogen, and carbon atoms, making it a versatile building block in organic synthesis. The dimethylamino groups enhance the reactivity of the silicon atom, allowing for efficient functionalization and modification of the compound.
類似化合物との比較
Similar Compounds
Trimethylsilyl chloride: Another organosilicon compound used in organic synthesis.
Dimethylaminosilane: A related compound with similar reactivity but different physical properties.
Tetramethylsilane: A simpler silicon compound used as a reference standard in NMR spectroscopy.
Uniqueness
Bis(dimethylamino)-methylsilane is unique due to its dual dimethylamino groups, which provide enhanced reactivity and versatility compared to other silicon compounds. This makes it particularly valuable in the synthesis of complex silicon-containing materials and chemicals.
特性
IUPAC Name |
N-[dimethylamino(methyl)silyl]-N-methylmethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H16N2Si/c1-6(2)8(5)7(3)4/h8H,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBYLGQXERITIBP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)[SiH](C)N(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H16N2Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
132.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22705-33-5 | |
| Record name | N,N,N′,N′,1-Pentamethylsilanediamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=22705-33-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















